2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of methoxy and methylphenyl groups further enhances its chemical reactivity and potential utility in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may function as a degrader of certain proteins, leading to the accumulation of specific inhibitors and disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Known for its role as a WSB1 degrader in cancer research.
2-Methoxy-4-methylphenol: Utilized in various organic synthesis reactions.
Uniqueness
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
521958-82-7 |
---|---|
Molecular Formula |
C28H24N2O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C28H24N2O3/c1-17-13-20(31-3)9-11-22(17)25-15-19(28-30-24-7-5-6-8-27(24)33-28)16-26(29-25)23-12-10-21(32-4)14-18(23)2/h5-16H,1-4H3 |
InChI Key |
PLYJWKMUWMYCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.